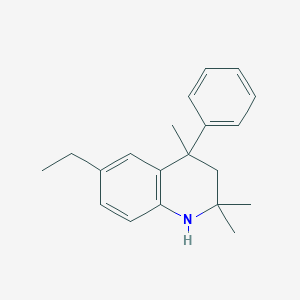

6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Beschreibung

6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by a fused bicyclic structure with ethyl, methyl, and phenyl substituents at positions 6, 2, 2, 4, and 4, respectively. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and material science applications. Tetrahydroquinolines are recognized for their structural versatility, enabling modifications that enhance biological activity, stability, or physicochemical properties .

Eigenschaften

IUPAC Name |

6-ethyl-2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-5-15-11-12-18-17(13-15)20(4,14-19(2,3)21-18)16-9-7-6-8-10-16/h6-13,21H,5,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQMKMDDYIPRCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(CC2(C)C3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of aniline derivatives with ketones or aldehydes in the presence of a catalyst can lead to the formation of the tetrahydroquinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce dihydroquinoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antioxidant Properties

Research indicates that 6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline exhibits notable antioxidant activities. Antioxidants are crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential as a therapeutic agent in combating conditions such as cancer and cardiovascular diseases .

2. Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and promote neuronal survival in various in vitro models. These findings suggest potential applications in treating neurodegenerative disorders like Alzheimer's disease .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Its structural features contribute to its ability to disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents .

Materials Science

1. Polymer Chemistry

This compound serves as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material resilience under extreme conditions .

2. Photovoltaic Applications

this compound has been explored as an additive in organic photovoltaic cells. Its unique electronic properties facilitate better charge transport and enhance the efficiency of solar energy conversion .

Fragrance Formulation

1. Fragrance Ingredient

The compound is utilized in the fragrance industry due to its pleasant olfactory profile. It is incorporated into various fragrance formulations to impart a desired scent character while also serving as a fixative that enhances the longevity of fragrances .

Case Study 1: Antioxidant Activity

A study conducted by Forray et al. (2003) demonstrated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH concentration when treated with varying concentrations of the compound .

Case Study 2: Neuroprotective Effects

In a study published in the Journal of Medicinal Chemistry (2020), researchers explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and inflammation markers compared to untreated controls .

| Application Area | Specific Use | Study Reference |

|---|---|---|

| Medicinal Chemistry | Antioxidant properties | Forray et al., 2003 |

| Neuroprotective effects | Journal of Medicinal Chemistry (2020) | |

| Materials Science | Polymer synthesis | Forray et al., 2003 |

| Photovoltaic applications | Forray et al., 2003 | |

| Fragrance Formulation | Fragrance ingredient | Patent EP0982303A1 |

Wirkmechanismus

The mechanism of action of 6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of tetrahydroquinolines are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Lipophilicity : The target compound’s logP is expected to exceed that of ethoxy or pyridinyl analogs due to its phenyl and ethyl groups, favoring blood-brain barrier penetration .

- Crystallography: Derivatives like (4R)-4-(biphenyl-4-yl)-7-chloro-tetrahydroquinoline () adopt half-chair conformations with axial substituents, suggesting similar stereoelectronic effects in the target compound .

Biologische Aktivität

6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C₁₄H₁₉N

- Molecular Weight : 201.307 g/mol

- CAS Number : 42924-00-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antioxidant Activity : This compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in cellular models.

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against a range of bacterial strains. The compound was particularly effective against Gram-positive bacteria.

- Cytotoxicity : Research indicates that this compound has cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific cytochrome P450 enzymes, which may affect drug metabolism and bioavailability .

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antioxidant Activity

A study conducted by Forray et al. (2003) evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration compared to control samples.

| Concentration (µg/mL) | % DPPH Scavenging |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 3: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment .

Q & A

Q. What are the common synthetic strategies for preparing 6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline and its derivatives?

Methodological Answer: The synthesis of tetrahydroquinoline derivatives typically involves cyclization reactions or functionalization of preformed quinoline cores. Key approaches include:

- Epichlorohydrin-mediated cyclization : Heating diphenylamine with excess epichlorohydrin generates intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which undergo intramolecular cyclization to form the tetrahydroquinoline core .

- Electrophilic aromatic substitution : Substituents like ethyl, methyl, or phenyl groups are introduced via regioselective electrophilic attacks on aromatic rings during cyclization. For example, alkylation of aromatic amines with epichlorohydrin facilitates substituent positioning .

- Brønsted acid catalysis : Enantioselective synthesis can be achieved using chiral Brønsted acids to control stereochemistry during hydrogenation steps .

Q. How is the stereochemistry of tetrahydroquinoline derivatives confirmed experimentally?

Methodological Answer: Stereochemical analysis relies on:

- Single-crystal X-ray diffraction (SCXRD) : Resolves absolute configuration and conformations. For example, SCXRD revealed that the biphenyl group in (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline adopts an axial position in a half-chair conformation, with a dihedral angle of 2.65° between aromatic rings .

- NMR spectroscopy : Coupling constants (J-values) and NOE correlations help deduce relative configurations.

- Computational modeling : Density Functional Theory (DFT) optimizations validate experimental geometries .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of tetrahydroquinoline derivatives?

Methodological Answer: Contradictions in bioactivity data often arise from variations in substituent patterns, stereochemistry, or assay conditions. To address this:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl, methyl, phenyl) and evaluate activity changes. For example, axial vs. equatorial substituent positioning can drastically alter receptor binding .

Standardized Assay Protocols : Control variables like solvent polarity, pH, and cell lines to ensure reproducibility.

Molecular Docking : Predict binding modes using crystallographic data (e.g., protein-ligand PDB files) to rationalize activity differences .

Q. What methodologies enable enantioselective synthesis of tetrahydroquinoline derivatives?

Methodological Answer: Enantioselectivity is achieved via:

- Brønsted acid-catalyzed transfer hydrogenation : Chiral phosphoric acids (e.g., TRIP) induce asymmetry during quinoline reduction. This method yields enantiomeric excesses (ee) >90% .

- Chiral auxiliaries : Temporary stereochemical directors (e.g., Evans oxazolidinones) guide substituent placement during cyclization.

- Dynamic Kinetic Resolution (DKR) : Combines asymmetric catalysis with rapid interconversion of stereoisomers to favor a single enantiomer .

Q. How can computational tools aid in designing tetrahydroquinoline derivatives for medicinal applications?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding stability of derivatives to target proteins (e.g., kinases, GPCRs).

- ADMET Profiling : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP, blood-brain barrier permeability).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of substituents (e.g., electron-withdrawing groups on bioactivity) .

Q. What experimental strategies mitigate challenges in synthesizing bifunctional tetrahydroquinoline derivatives?

Methodological Answer: Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di-tetrahydroquinoline) require precise control over:

- Regioselectivity : Use directing groups (e.g., hydroxyl, chloro) to guide cyclization at specific positions .

- Protection-Deprotection : Temporarily block reactive sites (e.g., amines) during multi-step syntheses.

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/alkyl groups post-cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.